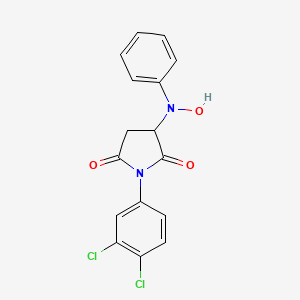![molecular formula C20H26N2O2 B14144764 [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate CAS No. 958955-61-8](/img/structure/B14144764.png)
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a 3,5-dimethylpyrazol-1-yl group and a 3-phenylpropanoate ester group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, the preparation of similar compounds has been carried out by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions often include refluxing the reactants and subsequent purification steps such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or esters.
科学研究应用
Chemistry
In chemistry, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science .
Biology and Medicine
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal properties .
作用机制
The mechanism by which [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can alter the conformation of the target molecule, leading to changes in its biological activity .
相似化合物的比较
Similar Compounds
- 2-(3,5-Dimethylpyrazol-1-yl)benzimidazole
- 2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives
Uniqueness
Compared to similar compounds, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate stands out due to its cyclohexyl ring, which provides additional steric bulk and potential for unique interactions with molecular targets. This structural feature can enhance its binding affinity and specificity in various applications .
属性
CAS 编号 |
958955-61-8 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
[2-(3,5-dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate |
InChI |
InChI=1S/C20H26N2O2/c1-15-14-16(2)22(21-15)18-10-6-7-11-19(18)24-20(23)13-12-17-8-4-3-5-9-17/h3-5,8-9,14,18-19H,6-7,10-13H2,1-2H3 |
InChI 键 |
QQKZHLKZHQGJCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2CCCCC2OC(=O)CCC3=CC=CC=C3)C |
溶解度 |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
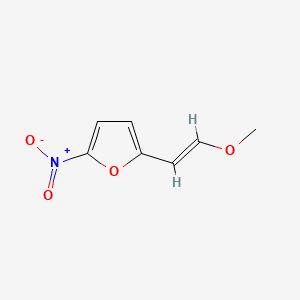
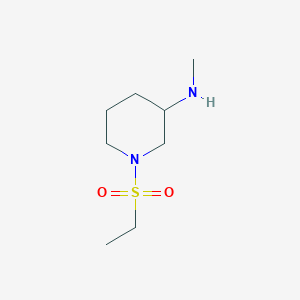
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
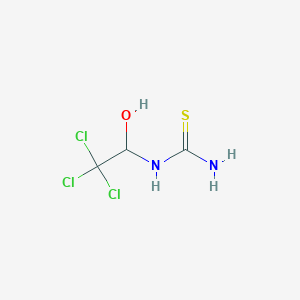
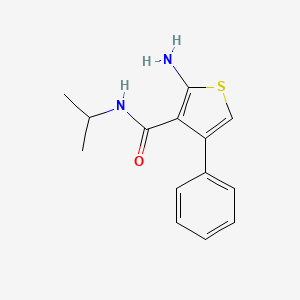
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
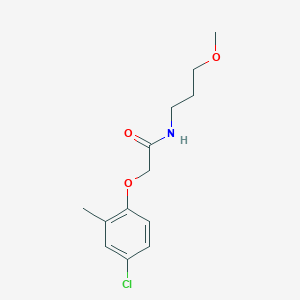
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)
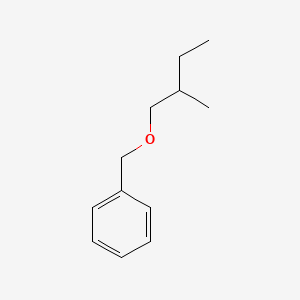
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)
